2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple isoindole and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach is the reaction of phthalic anhydride with an appropriate amine to form an isoindole derivative. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid .
Uniqueness
What sets 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[1-[13-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O9/c1-21(35-29(39)23-7-3-4-8-24(23)30(35)40)27(37)33-11-15-43-16-12-34(14-18-45-20-19-44-17-13-33)28(38)22(2)36-31(41)25-9-5-6-10-26(25)32(36)42/h3-10,21-22H,11-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDVGFXGJMUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCCN(CCOCCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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